Taselisib - 1395408-87-3

Taselisib

Catalog Number: EVT-8152879
CAS Number: 1395408-87-3
Molecular Formula: C24H28N8O2
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Taselisib has been used in trials studying the treatment and basic science of LYMPHOMA, Breast Cancer, Ovarian Cancer, Solid Neoplasm, and HER2/Neu Negative, among others.
Taselisib is an orally bioavailable inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) alpha isoform (PIK3CA), with potential antineoplastic activity. Taselisib selectively inhibits PIK3CA and its mutant forms in the PI3K/Akt/mTOR pathway, which may result in tumor cell apoptosis and growth inhibition in PIK3CA-expressing tumor cells. By specifically targeting class I PI3K alpha, this agent may be more efficacious and less toxic than pan PI3K inhibitors. Dysregulation of the PI3K/Akt/mTOR pathway is frequently found in solid tumors and causes increased tumor cell growth, survival, and resistance to both chemotherapy and radiotherapy. PIK3CA, which encodes the p110-alpha catalytic subunit of the class I PI3K, is mutated in a variety of cancer cell types and plays a key role in cancer cell growth and invasion.
Synthesis Analysis

The synthesis of Taselisib involves several key steps that utilize advanced organic chemistry techniques. Two notable methods for its synthesis include:

  1. Regioselective Routes: The synthesis employs convergent regioselective approaches to construct the tetracyclic imidazobenzoxazepine triazole structure, which is essential for the activity of Taselisib. These methods involve complex reactions such as magnesium-mediated formation of cyclic amidines and chemoselective cross-coupling reactions .
  2. Technical Details: The synthesis process includes:
    • Formation of key intermediates through selective reactions.
    • Use of high-performance liquid chromatography (HPLC) for purification.
    • Validation of the synthesis routes to ensure high yields and purity levels suitable for clinical applications .
Molecular Structure Analysis

The molecular structure of Taselisib can be described as follows:

  • Chemical Formula: C23H24N4O2
  • Molecular Weight: 392.46 g/mol
  • Structure: Taselisib features a complex tetracyclic framework that includes an imidazole ring and a benzoxazepine moiety.

Structural Data

  • 3D Structure: The three-dimensional conformation can be analyzed through X-ray crystallography or computational modeling to understand its interactions with the PI3K enzyme.
  • Key Functional Groups: The presence of nitrogen-containing heterocycles contributes to its binding affinity and selectivity towards PI3K alpha .
Chemical Reactions Analysis

Taselisib undergoes various chemical reactions that are crucial for its pharmacological activity:

  1. Inhibition Mechanism: As a selective inhibitor, Taselisib binds to the ATP-binding site of PI3K alpha, preventing its activation and subsequent downstream signaling that promotes cell proliferation.
  2. Metabolic Pathways: Following administration, Taselisib is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may exhibit differing pharmacological properties. Notably, studies have identified a unique dog-specific N-methylation metabolite .

Technical Details

  • Quantitative Analysis: Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify Taselisib levels in biological samples, providing insights into its pharmacokinetics .
Mechanism of Action

Taselisib exerts its therapeutic effects by inhibiting the PI3K signaling pathway:

  • Process: Upon binding to PI3K alpha, Taselisib blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) into phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition disrupts downstream signaling cascades that promote cell growth and survival.
  • Data from Studies: Clinical studies have demonstrated significant reductions in phosphorylated S6 ribosomal protein levels in tumor cells treated with Taselisib, indicating effective pathway inhibition .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Taselisib is typically presented as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents but low solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not widely published but is critical for formulation development.

Relevant Data

Studies have shown that Taselisib has favorable pharmacokinetic properties with low plasma clearance rates across various preclinical species .

Applications

Taselisib is primarily investigated for its applications in oncology:

  • Cancer Treatment: It has shown efficacy in treating breast cancer and other tumors harboring PIK3CA mutations. Clinical trials have highlighted its potential to improve outcomes in patients with resistant forms of cancer.
  • Research Tool: Beyond therapeutic applications, Taselisib serves as a valuable research tool for studying the PI3K pathway's role in cancer biology and developing new therapeutic strategies targeting this pathway .

Properties

CAS Number

1395408-87-3

Product Name

Taselisib

IUPAC Name

2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanamide

Molecular Formula

C24H28N8O2

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C24H28N8O2/c1-14(2)32-22(27-15(3)29-32)19-13-30-8-9-34-20-10-16(6-7-18(20)21(30)28-19)17-11-26-31(12-17)24(4,5)23(25)33/h6-7,10-14H,8-9H2,1-5H3,(H2,25,33)

InChI Key

BEUQXVWXFDOSAQ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C

Canonical SMILES

CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.